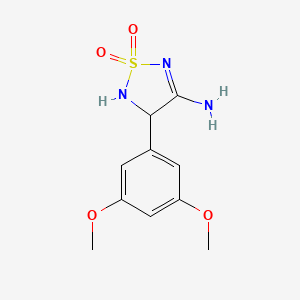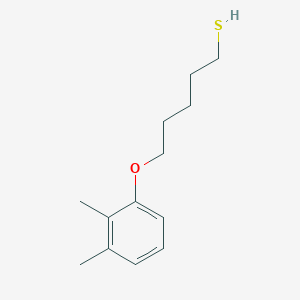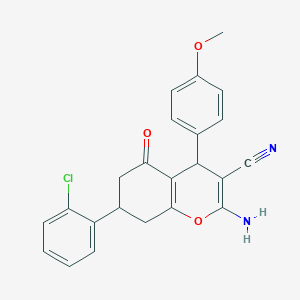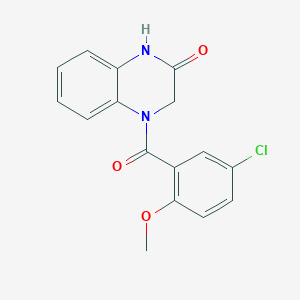
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as DTG, is a compound that has been extensively studied for its potential therapeutic applications. DTG belongs to the class of thiadiazolidinone derivatives and has been found to exhibit a wide range of biological activities.
作用機序
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is believed to exert its biological effects by binding to the sigma-1 receptor. The sigma-1 receptor is a protein that is found in the endoplasmic reticulum and is involved in a wide range of cellular processes, including calcium signaling, protein folding, and lipid metabolism. 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been found to modulate the activity of the sigma-1 receptor, which may explain its therapeutic effects.
Biochemical and Physiological Effects:
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may explain its antipsychotic and antidepressant effects. 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has also been found to increase the activity of GABAergic neurons, which may explain its anxiolytic and anticonvulsant effects.
実験室実験の利点と制限
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been extensively studied, and its mechanism of action is well understood. However, 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide also has several limitations. It has a relatively low affinity for the sigma-1 receptor, which may limit its therapeutic potential. It also has a relatively short half-life, which may limit its usefulness as a therapeutic agent.
将来の方向性
There are several future directions for the study of 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One potential direction is to develop more potent analogs of 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide that have a higher affinity for the sigma-1 receptor. Another potential direction is to study the effects of 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide on other cellular processes, such as autophagy and apoptosis. Finally, 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide may also be studied for its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease.
Conclusion:
In conclusion, 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide is a compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anticonvulsant, analgesic, anxiolytic, and antipsychotic effects. 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide exerts its effects by binding to the sigma-1 receptor, which is involved in a wide range of cellular processes. Although 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has several limitations, it has several advantages for lab experiments and has several potential future directions for study.
合成法
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide can be synthesized by reacting 3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidine-3-thione. This compound is then oxidized using hydrogen peroxide to form 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidine-3-imine 1,1-dioxide, which is 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide.
科学的研究の応用
4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, anxiolytic, and antipsychotic effects. 4-(3,5-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
3-(3,5-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-16-7-3-6(4-8(5-7)17-2)9-10(11)13-18(14,15)12-9/h3-5,9,12H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAKUHWMZJWNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2C(=NS(=O)(=O)N2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-nitrophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one dihydrochloride](/img/structure/B4942198.png)


![ethyl 2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4942214.png)

![7-bromo-3-{[2-(3-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B4942217.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4942223.png)
![1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B4942239.png)


![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-bromophenyl)amino]-2-propanol}](/img/structure/B4942246.png)

![N-[2-(2-ethylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4942259.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4942273.png)